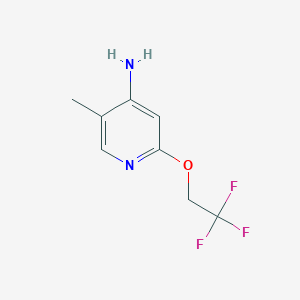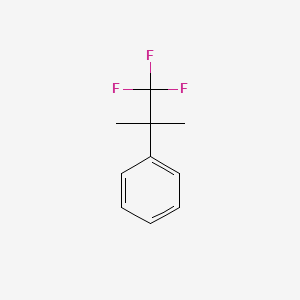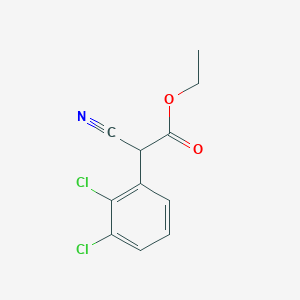![molecular formula C10H8N2O3 B13906168 6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)
6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound is part of the spiropyran family, known for their photochromic properties, which means they can change color when exposed to light. These properties make spiropyrans valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one typically involves the reaction of indoline derivatives with nitroalkenes under specific conditions. One common method includes the cyclization of indoline with a nitroalkene in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure .
Analyse Des Réactions Chimiques
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while oxidation can produce nitroso compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one involves its ability to undergo reversible isomerization between the spirocyclic (closed) form and the merocyanine (open) form. This isomerization is triggered by light, temperature, or changes in pH. The spirocyclic form is typically colorless, while the merocyanine form is colored .
The molecular targets and pathways involved in its action depend on the specific application. In photopharmacology, for example, the compound can interact with biological targets only when in its active (merocyanine) form, allowing precise control over its activity using light.
Comparaison Avec Des Composés Similaires
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is unique among spiropyrans due to its specific structural features and photochromic properties. Similar compounds include:
Spirooxazines: Another class of photochromic compounds that undergo similar isomerization reactions but have an oxazine ring instead of an indoline ring.
Diarylethenes: Compounds that also exhibit photochromism but have a different mechanism involving the reversible formation of a cyclohexadiene ring.
The uniqueness of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one lies in its specific nitro and cyclopropane substituents, which confer distinct photochromic and chemical properties compared to other spiropyrans.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
6-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H8N2O3/c13-9-10(3-4-10)7-2-1-6(12(14)15)5-8(7)11-9/h1-2,5H,3-4H2,(H,11,13) |
Clé InChI |
DCQFKBSQPWYVSB-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)

![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)





